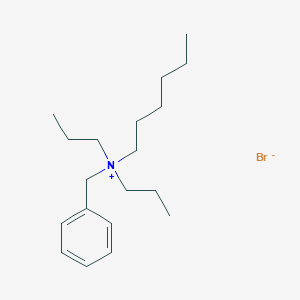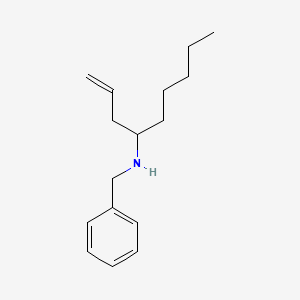![molecular formula C14H17NO2 B14375837 3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole CAS No. 90328-92-0](/img/structure/B14375837.png)
3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole is a complex organic compound characterized by its unique structure, which includes a furo[3,2-d][1,2]oxazole ring fused with a 2,4,6-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the use of glyoxal-bis(2,4,6-trimethylphenyl)imine as an intermediate, which is then converted into the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine hydrate for reduction, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield brominated oxazole derivatives .
科学研究应用
3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing catalytic activity. Additionally, its structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
相似化合物的比较
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: A similar compound used as a ligand in coordination chemistry.
3-Bromo-2,4,6-trimethylphenyl isocyanate: Another related compound with applications in organic synthesis.
Uniqueness
3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
90328-92-0 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
3-(2,4,6-trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C14H17NO2/c1-8-6-9(2)12(10(3)7-8)13-11-4-5-16-14(11)17-15-13/h6-7,11,14H,4-5H2,1-3H3 |
InChI 键 |
QJCBXKOXWCCRTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2CCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


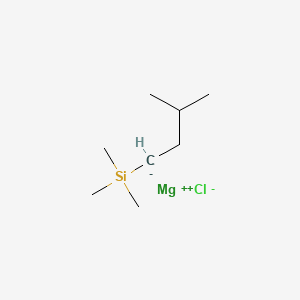
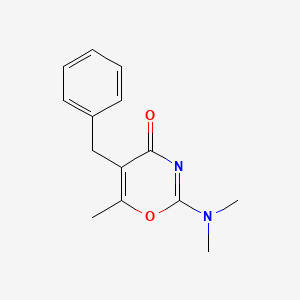
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
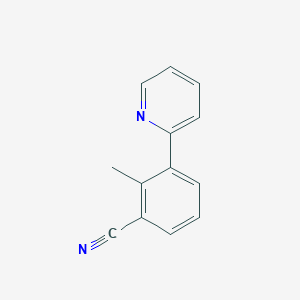
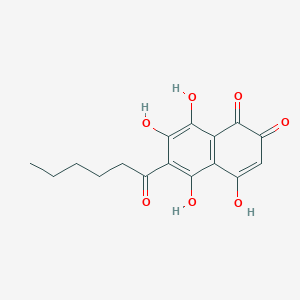
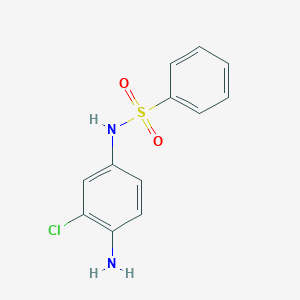
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
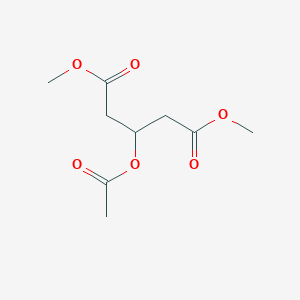
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
